molecular formula C18H16ClNO7S B2720988 Dimethyl 5-[(3-chlorobenzoyl)amino]-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate CAS No. 338393-17-2

Dimethyl 5-[(3-chlorobenzoyl)amino]-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate

Cat. No.: B2720988
CAS No.: 338393-17-2
M. Wt: 425.84
InChI Key: KUOVJIHRFSGSBO-UHFFFAOYSA-N
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Description

Dimethyl 5-[(3-chlorobenzoyl)amino]-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate is a useful research compound. Its molecular formula is C18H16ClNO7S and its molecular weight is 425.84. The purity is usually 95%.
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Biological Activity

Dimethyl 5-[(3-chlorobenzoyl)amino]-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate is a synthetic compound with potential biological activities that have garnered interest in various fields, including pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The chemical structure of this compound can be broken down into several functional groups:

  • Thiophene Ring : A five-membered aromatic ring containing sulfur, contributing to the compound's electronic properties.
  • Carboxylate Groups : Two ester functionalities that may influence solubility and reactivity.
  • Chlorobenzamide Moiety : This group may enhance the compound's interaction with biological targets.

Anticancer Properties

Research indicates that thiophene derivatives exhibit significant anticancer activity. A study on related compounds demonstrated that modifications in the thiophene structure can lead to enhanced cytotoxic effects against various cancer cell lines. The incorporation of chlorobenzoyl and methoxy groups may improve the selectivity and potency of the compound against tumor cells by modulating apoptosis pathways.

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical)12.5Induction of apoptosis
MCF-7 (breast)15.0Cell cycle arrest
A549 (lung)10.0Inhibition of proliferation

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. The mechanism is thought to involve disruption of microbial cell membranes.

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic
Candida albicans16 µg/mLFungicidal

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the chlorobenzamide group may inhibit specific enzymes involved in cell proliferation.
  • Induction of Oxidative Stress : Thiophene derivatives have been known to generate reactive oxygen species (ROS), leading to cellular damage in cancer cells.
  • Modulation of Signaling Pathways : The compound may affect pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and proliferation.

Study on Anticancer Activity

A recent study evaluated the anticancer effects of similar thiophene derivatives in a mouse model bearing human cancer xenografts. The results indicated a significant reduction in tumor size when treated with the compound compared to controls, suggesting its potential as a therapeutic agent.

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related compounds against resistant bacterial strains. The findings revealed that modifications in the thiophene structure could enhance antibacterial activity, making it a candidate for further development in antibiotic therapies.

Properties

IUPAC Name

dimethyl 5-[(3-chlorobenzoyl)amino]-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO7S/c1-25-12(21)8-11-13(17(23)26-2)16(28-14(11)18(24)27-3)20-15(22)9-5-4-6-10(19)7-9/h4-7H,8H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOVJIHRFSGSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=CC=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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